molecular formula C15H23B B1280167 1-Bromo-4-nonylbenzene CAS No. 51554-94-0

1-Bromo-4-nonylbenzene

Cat. No. B1280167
Key on ui cas rn: 51554-94-0
M. Wt: 283.25 g/mol
InChI Key: LVCWOFRWEVUMNY-UHFFFAOYSA-N
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Patent
US06605323B1

Procedure details

A solution of the Grignard compound prepared from 0.55 mol of magnesium and 0.37 mol of 1 -bromo-4-nonylbenzene in 550 ml of dry tetrahydrofuran is added dropwise to a solution of 0.4 mol of trimethyl borate in 400 ml of dry tetrahydrofuran at 0° C. under a protective gas atmosphere. The mixture is stirred for an additional 2.5 h at this temperature. Then 600 ml of 10% stength hydrochloric acid are added and the resulting mixture is stirred at room temperature for 30 min. After addition of 120 g of sodium chloride, the reaction mixture is extracted with tert-butyl methyl ether, the combined organic extracts are washed with saturated sodium chloride solution and dried with magnesium sulfate. The solvent is removed under reduced pressure and the raw product is recrystallized from acetonitrile, giving 72 g (79%) of 4-nonylphenylboronic acid.
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0.37 mol
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:5][CH:4]=1.[B:18](OC)([O:21]C)[O:19]C.Cl.[Cl-].[Na+]>O1CCCC1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([B:18]([OH:21])[OH:19])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
0.55 mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0.37 mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCCCCCCC
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for an additional 2.5 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
the combined organic extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the raw product is recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CCCCCCCC)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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